(Trans)-tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate

Fragment-Based Drug Discovery pKa modulation hERG liability

The target compound, (Trans)-tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate (CAS 1903839-17-7), is a saturated N-heterocyclic building block featuring the piperidine scaffold with a trans-relationship between the 4-fluoro and 3-hydroxymethyl substituents. Its molecular weight is 233.28 g/mol, and its predicted LogP and pKa values place it within the property space suitable for fragment-based drug discovery (FBDD).

Molecular Formula C11H20FNO3
Molecular Weight 233.28 g/mol
Cat. No. B12093923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Trans)-tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate
Molecular FormulaC11H20FNO3
Molecular Weight233.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)CO)F
InChIInChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7H2,1-3H3/t8-,9+/m1/s1
InChIKeyJOKNUZASZUDOEI-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Trans)-tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate: A Key 3D Fragment for Fluorinated Drug Discovery


The target compound, (Trans)-tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate (CAS 1903839-17-7), is a saturated N-heterocyclic building block featuring the piperidine scaffold with a trans-relationship between the 4-fluoro and 3-hydroxymethyl substituents. Its molecular weight is 233.28 g/mol, and its predicted LogP and pKa values place it within the property space suitable for fragment-based drug discovery (FBDD) . This specific stereoisomer belongs to a valuable class of fluorinated piperidines designed to introduce three-dimensionality and modulate physicochemical properties, distinguishing it from planar aromatic fragments [1]. Vendor specifications typically require a purity of ≥95%, with a recommended storage condition of 2-8°C to maintain integrity [2].

Stereochemistry and Substitution Pattern: Critical Factors in Piperidine Fragment Selection


Generic substitution among piperidine-1-carboxylate isomers is not feasible, as both the relative stereochemistry and the specific pattern of ring substitution fundamentally determine the molecule's shape and electronic profile. The trans-configuration of this compound defines the spatial arrangement of key functional groups, directly influencing target engagement in drug discovery [1]. Furthermore, a study on fluorinated piperidine fragments demonstrates that the specific position of the fluorine atom on the ring critically modulates the compound's basicity (pKa), a property correlated with off-target cardiac toxicity risks like hERG channel inhibition. A fluorine at the 4-position will affect this parameter differently than a fluorine at the 3-position or a non-fluorinated analog, making them non-interchangeable [2]. The quantitative evidence presented below details these crucial differences.

Quantitative Differentiation of (Trans)-tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate from Key Analogs


Modulation of Fragment Basicity (pKa) via C4-Fluorination

In a class-level analysis of fluorinated piperidine 3D fragments, the introduction of a fluorine atom on the piperidine ring was shown computationally to notably lower the compound's basicity compared to non-fluorinated piperidine [1]. While specific pKa values for the C4-fluoro C3-hydroxymethyl substitution were part of a library calculation, the clear trend is that fluorination reduces the pKa of the piperidine nitrogen, a crucial trait correlated with decreased affinity for hERG channels and reduced cardiac toxicity risk [1]. This positions a fluorinated fragment like this trans isomer differently from its non-fluorinated counterpart (tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate) in a drug design cascade.

Fragment-Based Drug Discovery pKa modulation hERG liability Fluorine chemistry

Stereochemical Control for Consistent 3D Topology

The target compound is the (trans)-isomer (CAS 1903839-17-7), providing a defined three-dimensional arrangement of the 4-fluoro and 3-hydroxymethyl substituents. This is qualitatively distinct from the cis-isomer or a racemic mixture with undefined stereochemistry (e.g., CAS 1303972-97-5, often labeled without stereochemistry) . The spatial relationship dictates the exit vector angles for the functional groups during fragment growth, a critical but non-quantifiable parameter in structure-based drug design.

Chiral building blocks Stereochemistry Conformational restriction Medicinal chemistry

Predicted Physicochemical Baseline for Fragment Library Design

The target compound's predicted boiling point and density provide a baseline for its physical handling. While these are computational predictions, they inform laboratory practice . This compound's three-dimensionality and 'lead-likeness' were positively evaluated as part of a broader fluorinated piperidine fragment library, indicating its suitability for FBDD [1]. However, this assessment is based on the class as a whole, not a head-to-head comparison against another specific piperidine.

Fragment library Physicochemical properties Lead-likeness Property prediction

High-Value Applications of (Trans)-tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate


Construction of 3D Fragment Libraries for FBDD Campaigns

Medicinal chemistry teams focused on escaping flatland can procure this specific trans-isomer to populate a 3D fragment library. Its defined stereochemistry is essential for generating meaningful, reproducible binding data. The class-level evidence supporting reduced hERG liability for such fluorinated fragments [1] makes it a strategic choice for screening cascades that prioritize early cardiac safety attrition.

A Chiral Building Block for CNS Drug Discovery

The compound serves as a key synthetic intermediate for constructing CNS-active pharmaceutical candidates, as suggested by its use in developing agents for neurological disorders [1]. Its pre-installed trans stereochemistry and masked functional groups (Boc-protected amine, hydroxymethyl handle) allow for efficient, divergent synthesis of a targeted library of chiral drug candidates, bypassing difficult late-stage separations.

Synthesis of Fluorinated Pipecolic Acid Mimics

The 3-hydroxymethyl group provides a chemical handle for oxidation to the corresponding carboxylic acid, yielding a trans-4-fluoro-pipecolic acid scaffold. This fluorinated cyclic β-amino acid is a valuable building block for peptidomimetics, where the fluorine atom's influence on conformation and basicity [1] can be leveraged to probe biological systems or optimize peptide leads.

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